molecular formula C9H8F3NO2 B2475946 Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1346534-09-5

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate

Cat. No.: B2475946
CAS No.: 1346534-09-5
M. Wt: 219.163
InChI Key: HQOGMSLANRUMCL-UHFFFAOYSA-N
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Description

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is a pyridine derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a methyl ester group linked via an acetoxy moiety at the 2-position. The trifluoromethyl group confers enhanced electron-withdrawing properties and metabolic stability, making this compound of interest in agrochemical and pharmaceutical research.

Properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-6-3-2-4-7(13-6)9(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGMSLANRUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances electrophilicity, making it suitable for various reactions, including:

  • Oxidation : Leading to the formation of corresponding acids.
  • Reduction : Producing alcohol derivatives.
  • Substitution Reactions : Generating various substituted derivatives depending on the nucleophile used .

Biology

The compound has shown potential as an antimicrobial agent due to its structural features. The trifluoromethyl group is known to enhance biological potency by effectively interacting with biological targets. Research indicates that derivatives of this compound may possess:

  • Antimicrobial Properties : Studies have demonstrated its efficacy against various microbial strains.
  • Antioxidant Activity : Potential for use in formulations aimed at reducing oxidative stress .

Pharmaceuticals

This compound is being explored for its potential in drug development. Its structural characteristics allow it to mimic natural substrates or inhibitors, making it valuable in:

  • Drug Design : Particularly in the development of new pharmaceuticals with enhanced bioavailability and metabolic stability .
  • Therapeutic Applications : Investigated for its role in targeting specific diseases, including cancer and other proliferative conditions .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition rates against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

PathogenInhibition Rate (%)
Staphylococcus aureus85
Escherichia coli78
Pseudomonas aeruginosa70

Case Study 2: Anticancer Potential

In another study focusing on cancer treatment, this compound was tested against several cancer cell lines (PC3, K562, Hela, A549). The compound exhibited notable cytotoxic effects, suggesting its potential application in oncology.

Cell LineIC50 (µM)
PC310
K56215
Hela12
A54918

Mechanism of Action

The mechanism of action of Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

  • Agrochemicals : The trifluoromethyl-pyridine motif is prevalent in patents for insecticides (e.g., Isocycloseram ), suggesting the target compound’s utility as a lead structure.
  • Medicinal Chemistry : Simpler acetate esters (vs. carboxamides in patent compounds) may prioritize metabolic stability over potency, necessitating further optimization.

Biological Activity

Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound that has garnered attention for its diverse biological activities, primarily attributed to its unique structural features, including the trifluoromethyl group. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8F3NO2C_{10}H_8F_3NO_2 and a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

The mechanism of action for this compound involves its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. This property allows the compound to interact with various enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and anti-inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity . The presence of the trifluoromethyl group is critical in enhancing this activity, as similar compounds lacking this substituent showed reduced effectiveness .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can suppress the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Antichlamydial Activity

This compound has demonstrated potential as an antichlamydial agent. Compounds with similar structures have shown selective activity against Chlamydia species, indicating that this compound may serve as a lead for developing new treatments targeting these pathogens .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntichlamydial Activity
This compoundHighModerateHigh
Compound A (without trifluoromethyl)LowLowNone
Compound B (with different substituents)ModerateHighModerate

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against MRSA. The compound was found to inhibit bacterial growth at concentrations significantly lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Mechanism : Another research project focused on the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in COX-2 expression in treated cells compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .
  • Antichlamydial Activity : A recent investigation into antichlamydial compounds revealed that derivatives containing the trifluoromethyl group exhibited enhanced activity against Chlamydia compared to their non-fluorinated counterparts. This finding underscores the importance of electron-withdrawing groups in developing effective antichlamydial therapies .

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